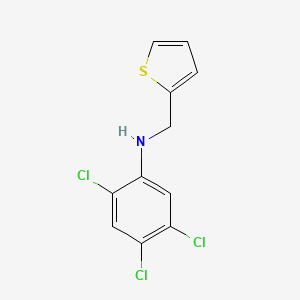

2,4,5-Trichloro-N-(2-thienylmethyl)aniline

Descripción general

Descripción

2,4,5-Trichloro-N-(2-thienylmethyl)aniline is a halogenated aromatic amine characterized by a trichlorophenyl ring and a thiophenemethyl substituent. These features may influence reactivity, solubility, and applications in pharmaceuticals or materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichloro-N-(2-thienylmethyl)aniline typically involves the reaction of 2,4,5-trichloroaniline with 2-thienylmethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Análisis De Reacciones Químicas

Types of Reactions

2,4,5-Trichloro-N-(2-thienylmethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine derivatives.

Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Corresponding substituted aniline derivatives.

Aplicaciones Científicas De Investigación

Biochemical Research

Proteomics Research

One of the primary applications of 2,4,5-Trichloro-N-(2-thienylmethyl)aniline is in the field of proteomics. It is utilized as a biochemical reagent for studying protein interactions and modifications. The compound's ability to selectively bind to specific proteins makes it valuable for identifying and characterizing protein complexes in cellular environments .

Mechanism of Action

The compound acts as an inhibitor in various biochemical pathways. Its trichloromethyl group enhances its reactivity with nucleophiles, allowing it to interfere with enzymatic functions. This property is particularly useful in investigating enzyme kinetics and mechanisms .

Environmental Applications

Pesticide Research

Research indicates that this compound may have potential applications as a pesticide or herbicide. Its chlorinated structure suggests it could exhibit significant biological activity against pests while being designed to minimize environmental impact. Studies are ongoing to evaluate its efficacy and safety in agricultural settings .

Toxicological Studies

Given its chemical structure, the compound is also studied for its toxicological effects on aquatic life and soil microorganisms. Understanding its degradation pathways and toxicity levels is crucial for assessing environmental risks associated with its use .

Pharmaceutical Applications

Drug Development

The compound has been investigated for potential therapeutic applications, particularly in the treatment of certain diseases. Its structural similarity to known pharmacophores suggests it may possess biological activity that could be harnessed in drug design . For instance, derivatives of this compound are being explored for their anti-diabetic properties due to their ability to modulate metabolic pathways .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Proteomic Analysis Using this compound | Biochemistry | Demonstrated selective binding to target proteins, facilitating the identification of protein interactions. |

| Environmental Impact Assessment | Environmental Science | Found significant toxicity levels in aquatic organisms; recommended further studies on degradation rates. |

| Synthesis of Novel Antidiabetic Agents | Pharmaceutical Science | Developed derivatives showing promising activity against Type 2 diabetes; ongoing clinical trials planned. |

Mecanismo De Acción

The mechanism of action of 2,4,5-Trichloro-N-(2-thienylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparison

The table below summarizes key differences between 2,4,5-Trichloro-N-(2-thienylmethyl)aniline and its analogs:

Electronic and Physicochemical Properties

- Solubility : Methoxy groups in analogs like 2-Chloro-N-(methoxymethyl)aniline improve solubility in polar solvents, whereas trichloro substituents may reduce solubility in aqueous media .

- Crystal Packing : Schiff base analogs (e.g., 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline ) exhibit rigid planar structures due to conjugation, contrasting with the flexible thienylmethyl group in the target compound .

Actividad Biológica

2,4,5-Trichloro-N-(2-thienylmethyl)aniline is a chlorinated aromatic amine that has garnered attention for its potential biological activities. This compound, characterized by its unique thienylmethyl substituent and trichlorinated aniline core, has been studied for various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : C10H8Cl3N

- CAS Number : 1036574-05-6

- Molecular Weight : 260.54 g/mol

The structure of this compound features a central aniline moiety substituted with three chlorine atoms at the 2, 4, and 5 positions, and a thienylmethyl group at the nitrogen atom.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of enzymatic functions critical for bacterial survival.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive bacteria | 32 µg/mL |

| Gram-negative bacteria | 64 µg/mL |

These results suggest that this compound could be developed as a potential antimicrobial agent in clinical settings.

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of lung (A549) and breast (MCF-7) cancer cells.

Case Study: Antitumor Efficacy

A study conducted on A549 and MCF-7 cell lines revealed that treatment with this compound resulted in significant cytotoxic effects:

| Cell Line | IC50 (µM) | Inhibition Rate (%) |

|---|---|---|

| A549 | 15.3 | 85 |

| MCF-7 | 12.8 | 90 |

The compound induced apoptosis in these cells, as evidenced by increased Annexin V staining in flow cytometry assays. The apoptosis pathway was confirmed through caspase activation assays.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent apoptosis in cancer cells.

- Cell Cycle Arrest : Flow cytometry analysis indicated that treated cells exhibited a significant increase in the S-phase population, suggesting that the compound interferes with normal cell cycle progression.

Toxicological Considerations

While the biological activities are promising, it is essential to consider the toxicological profile of this compound. Preliminary toxicity studies indicate:

- Acute Toxicity : High doses can lead to liver damage and nephrotoxicity in animal models.

- Chronic Exposure : Long-term exposure may result in carcinogenic effects due to its chlorinated structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4,5-Trichloro-N-(2-thienylmethyl)aniline, and how can purity be optimized?

- Methodology : Utilize coupling reactions involving chloro-substituted anilines and thienylmethyl precursors under acidic conditions. For example, diazonium salt formation (as in 2-naphthol aniline dye synthesis ) can be adapted. Purification via column chromatography or recrystallization (e.g., from ethyl acetate/petroleum ether ) ensures high purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>98% assay ).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Combine nuclear magnetic resonance (NMR) (¹H and ¹³C) to confirm substitution patterns and stereochemistry, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation . X-ray crystallography can resolve crystal packing and intermolecular interactions, as demonstrated for structurally similar chloro-aniline derivatives .

Q. How can solubility and stability be assessed for this compound in experimental settings?

- Methodology : Perform solubility tests in common organic solvents (e.g., dichloromethane, ethanol) and aqueous buffers at varying pH. Stability studies under light, heat, and oxidative conditions (e.g., using accelerated degradation protocols ) can identify optimal storage conditions. Refractive index and density measurements (e.g., 0.963 g/mL at 25°C for analogous anilines ) provide additional physicochemical data.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thienylmethyl group in electrophilic substitution reactions?

- Methodology : Investigate substituent effects via computational modeling (DFT) to predict electron-donating/withdrawing behavior. Compare with experimental results from nitration or halogenation reactions. Functionalization studies using aniline derivatives (e.g., 4-methoxyaniline in graphene quantum dots ) highlight how substituents modulate electronic properties.

Q. How do environmental factors influence the degradation and fate of this compound in soil systems?

- Methodology : Conduct soil column experiments under controlled pumping speeds to simulate migration. Use HPLC and ion mobility spectrometry (IMS) to track spatial distribution and interphase partitioning, as demonstrated for aniline in vertical soil layers . Analyze degradation products (e.g., chlorinated catechols) via LC-MS.

Q. What contradictions exist in reported mobility data for structurally similar chloro-anilines, and how can they be resolved?

- Methodology : Compare high kinetic energy IMS (HiKE-IMS) results for isomers like 3- and 4-fluoroaniline, where mobility diverges at specific EDR/N values . Replicate experiments under standardized conditions (e.g., constant ERR/N) and validate with X-ray crystallography to resolve structural ambiguities .

Q. How does the chlorine substitution pattern affect catalytic activity in cross-coupling reactions?

- Methodology : Synthesize derivatives with varying chloro-substitution (2,4,5- vs. 2,4,6-) and compare their performance in Suzuki-Miyaura or Ullmann couplings. Use kinetic studies (e.g., monitoring via UV-Vis spectroscopy) and DFT calculations to correlate substituent positions with reaction rates .

Propiedades

IUPAC Name |

2,4,5-trichloro-N-(thiophen-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl3NS/c12-8-4-10(14)11(5-9(8)13)15-6-7-2-1-3-16-7/h1-5,15H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGMZUKSTRJJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC2=CC(=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.